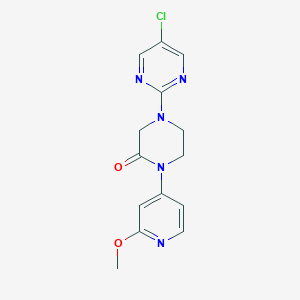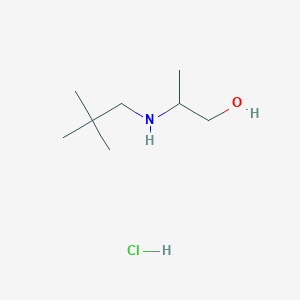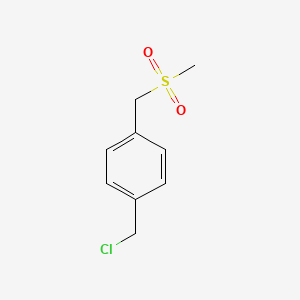![molecular formula C21H25N5O2S2 B2432741 (Z)-3-isobutyl-5-((2-(4-méthylpipérazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-2-thioxothiazolidin-4-one CAS No. 372494-23-0](/img/structure/B2432741.png)
(Z)-3-isobutyl-5-((2-(4-méthylpipérazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H25N5O2S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
La portion pipérazine dans ce composé a été associée à des propriétés antibactériennes. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur efficacité contre les souches bactériennes. La structure et l'activité du composé peuvent être explorées plus en profondeur par des essais biologiques et des études de modélisation moléculaire .
Effets antiprolifératifs
Des études ont examiné l'activité antiproliférative de composés apparentés contenant le cycle pipérazine. De nouveaux dérivés, tels que ceux avec des substituants 4-méthylpipérazin-1-yl, ont montré des résultats prometteurs contre les lignées cellulaires leucémiques humaines. Une exploration plus approfondie des effets cytotoxiques de ce composé pourrait fournir des informations pour des thérapies anticancéreuses potentielles .
Réactions de cyanation
Le groupe 2-(4-méthylpipérazin-1-yl)acétonitrile du composé a été utilisé comme source de cyano dans des réactions de cyanation catalysées par Cu(OAc)2. Cette méthode de synthèse permet un accès facile aux dérivés cyano des arènes. Les chercheurs ont exploré la portée de cette réaction, soulignant son efficacité et sa polyvalence .
Propriétés antifongiques
Des dérivés de 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines ont été synthétisés par cyclisation intramoléculaire. Ces composés présentent une activité antifongique potentielle. L'étude de la relation structure-activité et du mécanisme d'action pourrait conduire à de nouveaux agents antifongiques .
Modulation de la pharmacocinétique
Les composés contenant de la pipérazine sont connus pour leur capacité à moduler positivement les propriétés pharmacocinétiques. L'incorporation de ce motif hétérocyclique dans les candidats médicaments peut améliorer leur biodisponibilité, leur distribution et leur métabolisme. Les chercheurs ont exploré l'impact des dérivés de la pipérazine sur divers états pathologiques, notamment les antihistaminiques, les antiviraux et les antidiabétiques .
Substances psychoactives
Bien que non directement liées à la recherche scientifique, il convient de noter que les dérivés de la pipérazine sont parfois utilisés comme substances psychoactives à des fins récréatives. Comprendre leurs effets et leurs risques potentiels est essentiel pour la santé publique et la sécurité .
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets by specifically inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized only in the form of its piperazin-1-ium salt .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. These include pathways regulating cell proliferation and survival . The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell growth and induction of cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through its inhibition of tyrosine kinases and the subsequent effects on cell proliferation and survival pathways .
Propriétés
IUPAC Name |
(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-14(2)13-26-20(28)16(30-21(26)29)12-15-18(24-10-8-23(3)9-11-24)22-17-6-4-5-7-25(17)19(15)27/h4-7,12,14H,8-11,13H2,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUDJDDXJYBREZ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372494-23-0 |
Source


|
| Record name | 3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)
![Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2432667.png)


![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2432674.png)

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)

![5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2432679.png)


